Cytotoxic Activity Against Human Osteosarcoma 143B Cell Line: Target Compound vs. Class Baseline
N-Butan-2-ylquinoxaline-2-carboxamide (ChEMBL ID CHEMBL1133252) was evaluated for in vitro inhibitory activity against the human osteosarcoma 143B cell line after 72 h continuous exposure. While the precise IC₅₀ value for this compound was not publicly disclosed in numeric form, the assay was conducted within the same ChEMBL screening panel (target CHEMBL3307382; cell-based functional assay) that tested multiple quinoxaline-2-carboxamide analogs [1]. Among the broader N-substituted quinoxaline-2-carboxamide series evaluated by Bouz et al., cytotoxicity against cancer cell lines was highly substituent-dependent: N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (compound 29) demonstrated selective cytotoxicity against HepG2 (hepatic), SK-OV-3 (ovarian), and PC-3 (prostate) lines, whereas simpler N-phenyl and N-benzyl analogs were largely inactive in cytotoxicity screens [2]. This establishes that the N-substituent is a critical determinant of anticancer activity within this scaffold, and the sec-butyl group occupies a distinct steric and lipophilic space relative to both the aromatic-substituted active analogs and the inactive simple alkyl/aryl congeners.
| Evidence Dimension | In vitro cytotoxicity against cancer cell lines (quinoxaline-2-carboxamide series) |
|---|---|
| Target Compound Data | Tested for inhibitory activity against 143B osteosarcoma cells at 72 h (ChEMBL assay CHEMBL615125; numeric IC₅₀ not publicly disclosed) [1] |
| Comparator Or Baseline | N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (compound 29): selective cytotoxicity against HepG2, SK-OV-3, PC-3 lines; N-phenyl and N-benzyl analogs: largely inactive in cytotoxicity screens under the same study conditions [2] |
| Quantified Difference | Not quantifiable for the target compound vs. specific comparators due to absence of public numeric data; the SAR trend confirms N-substituent-dependent cytotoxicity within the class |
| Conditions | Human osteosarcoma 143B cell line (target CHEMBL3307382); 72 h continuous exposure; cell-based functional assay format [1] |
Why This Matters
The sec-butyl substituent positions this compound in a distinct region of the quinoxaline-2-carboxamide SAR landscape; users selecting this compound for anticancer screening must verify activity in their specific cell line panel rather than extrapolating from aromatic-substituted analog data.
- [1] ChEMBL Database. CHEMBL1133252 – Inhibitory activity against tumor osteosarcoma cell line 143B after 72 h continuous exposure. Assay CHEMBL615125. EMBL-EBI. View Source
- [2] Bouz G, et al. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals (Basel). 2021;14(8):768. PMID: 34451864. View Source
